Cas no 151169-67-4 (3-nitro-4-chlorophenylboronic acid)

3-Nitro-4-chlorophenylboronic acid is a boronic acid derivative commonly used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds in pharmaceutical and materials chemistry. Its nitro and chloro substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic systems. The compound exhibits good stability under standard handling conditions and is compatible with a range of catalysts and solvents. Its high purity and consistent performance make it suitable for research and industrial applications, particularly in the development of agrochemicals, pharmaceuticals, and advanced organic materials. Proper storage under inert conditions is recommended to maintain stability.
3-nitro-4-chlorophenylboronic acid structure
151169-67-4 structure
Product name:3-nitro-4-chlorophenylboronic acid
CAS No:151169-67-4
MF:C6H5BClNO4
MW:201.372200727463
MDL:MFCD02258950
CID:65236
PubChem ID:5006651

3-nitro-4-chlorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-3-nitrophenyl)boronic acid
    • 4-CHLORO-3-NITROBENZENEBORONIC ACID
    • AKOS BRN-0709
    • 4-Chloro-3-Nitrophenylboronic
    • 4-CHLORO-5-NITROPHENYLBORONIC ACID
    • 4-Chloro-3-nitrophenylboronic Acid (contains varying amounts of Anhydride)
    • 4-CHLORO-3-NITROPHENYLBORONIC ACID
    • 4-Chloro-3-nitrobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 5-Borono-2-chloronitrobenzene
    • 3-Nitro-4-chlorophenylboronic acid
    • Boronic acid,(4-chloro-3-nitrophenyl)-
    • B-(4-chloro-3-nitrophenyl)-Boronic acid
    • Boronic acid,B-(4-chloro-3-nitrophenyl)-
    • (4-chloro-3-nitro-phenyl)boronic Acid
    • Boronic acid, (4-chloro-3-nitrophenyl)-
    • Boronic acid, B-(4-chloro-3-nitrophenyl)-
    • 4-Chloro-3-nitrophenylboronicacid
    • PubChem1784
    • AKOS004113739
    • CS-0007563
    • EN300-190255
    • AB11705
    • A3322
    • 3-Nitro-4-chlorophenylboronic acid;4-Chloro-3-nitrophenylboronic acid
    • C3212
    • AM81149
    • 4-chloro-3-nitrophenyl boronic acid
    • STR09163
    • 4-Chloro-3-nitropphenylboronic acid
    • C6H5BClNO4
    • Z1269213669
    • DTXSID30407462
    • SCHEMBL1236057
    • 151169-67-4
    • MFCD02258950
    • FT-0643468
    • LQCCRPUZTXKDGB-UHFFFAOYSA-N
    • J-515028
    • SY019954
    • 4-Chloro-3-nitrobenzeneboronic acid(contains varying amounts of Anhydride)
    • DB-028807
    • 3-nitro-4-chlorophenylboronic acid
    • MDL: MFCD02258950
    • Inchi: 1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H
    • InChI Key: LQCCRPUZTXKDGB-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 201.000015g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 201.000015g/mol
  • Monoisotopic Mass: 201.000015g/mol
  • Topological Polar Surface Area: 86.3Ų
  • Heavy Atom Count: 13
  • Complexity: 198
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White or cream powder
  • Density: 1.54
  • Melting Point: 283-287°C
  • Boiling Point: 385.4 ºC at 760 mmHg
  • Flash Point: 186.9 ºC
  • Refractive Index: 1.592
  • PSA: 86.28000
  • LogP: 0.45120
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-nitro-4-chlorophenylboronic acid Security Information

3-nitro-4-chlorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-nitro-4-chlorophenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X10255-5g
4-Chloro-3-nitrophenylboronic acid
151169-67-4 98%
5g
¥313.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C827905-5g
4-chloro-3-nitrophenylboronic acid
151169-67-4 ≥95%
5g
¥683.10 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C827905-25g
4-chloro-3-nitrophenylboronic acid
151169-67-4 ≥95%
25g
¥2,406.60 2022-09-02
Enamine
EN300-190255-10.0g
(4-chloro-3-nitrophenyl)boronic acid
151169-67-4 95%
10g
$200.0 2023-05-06
Apollo Scientific
OR13107-5g
4-Chloro-3-nitrobenzeneboronic acid
151169-67-4
5g
£17.00 2025-02-19
TRC
C381083-500mg
4-Chloro-3-nitrophenylboronic Acid
151169-67-4
500mg
$87.00 2023-05-18
TRC
C381083-250mg
4-Chloro-3-nitrophenylboronic Acid
151169-67-4
250mg
$75.00 2023-05-18
TRC
C381083-1g
4-Chloro-3-nitrophenylboronic Acid
151169-67-4
1g
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YA081-1g
3-nitro-4-chlorophenylboronic acid
151169-67-4 98%
1g
333.0CNY 2021-08-04
eNovation Chemicals LLC
K38023-5g
3-Nitro-4-chlorophenylboronic acid
151169-67-4 97%
5g
$140 2024-05-24

Additional information on 3-nitro-4-chlorophenylboronic acid

3-Nitro-4-Chlorophenylboronic Acid (CAS No. 151169-67-4): An Overview and Recent Advances

3-Nitro-4-chlorophenylboronic acid (CAS No. 151169-67-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique electronic and steric properties, which make it an attractive building block for a wide range of applications. In this article, we will delve into the chemical structure, synthesis methods, and recent advancements in the utilization of 3-nitro-4-chlorophenylboronic acid.

The chemical structure of 3-nitro-4-chlorophenylboronic acid consists of a phenyl ring substituted with a nitro group at the 3-position and a chlorine atom at the 4-position, with a boronic acid group attached to the phenyl ring. The presence of these functional groups imparts distinct reactivity and selectivity to the molecule, making it a valuable reagent in various synthetic transformations.

One of the key applications of 3-nitro-4-chlorophenylboronic acid is in Suzuki-Miyaura coupling reactions. These reactions are widely used in organic synthesis to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The unique electronic properties of the nitro and chlorine substituents in 3-nitro-4-chlorophenylboronic acid enhance its reactivity in these coupling reactions, allowing for the efficient synthesis of complex organic molecules with high regioselectivity and stereoselectivity.

Recent studies have explored the use of 3-nitro-4-chlorophenylboronic acid in the development of novel pharmaceuticals. For instance, researchers have investigated its potential as a precursor for the synthesis of anticancer agents. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce bioactive moieties. This approach has shown promise in enhancing the therapeutic efficacy and reducing the side effects of cancer treatments.

In addition to its applications in medicinal chemistry, 3-nitro-4-chlorophenylboronic acid has also found utility in materials science. Its boronic acid functionality makes it suitable for use in polymerization reactions, where it can serve as a cross-linking agent or a functional monomer. This has led to the development of novel polymers with tunable properties, such as enhanced mechanical strength and improved thermal stability.

The synthesis of 3-nitro-4-chlorophenylboronic acid typically involves several steps. One common method involves the nitration of 4-chlorophenylboronic acid followed by chlorination. Alternatively, it can be synthesized via palladium-catalyzed cross-coupling reactions using appropriate starting materials. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes, making them more accessible for large-scale production.

The environmental impact of 3-nitro-4-chlorophenylboronic acid is an important consideration in its industrial applications. Researchers are actively exploring greener synthetic methods that minimize waste generation and reduce the use of hazardous reagents. For example, aqueous-phase Suzuki-Miyaura coupling reactions using water-soluble catalysts have been developed to provide more sustainable alternatives.

In conclusion, 3-nitro-4-chlorophenylboronic acid (CAS No. 151169-67-4) is a multifaceted compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an indispensable reagent in modern chemical research. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in various scientific disciplines.

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(CAS:151169-67-4)3-nitro-4-chlorophenylboronic acid
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